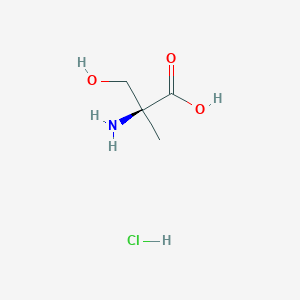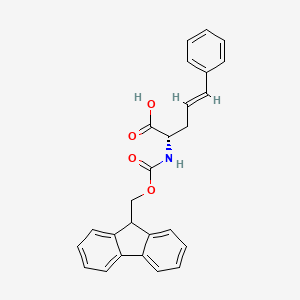![molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5](/img/new.no-structure.jpg)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a white or off-white crystalline powder that is soluble in water and ethanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents like clopidogrel .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as prasugrel, target theP2Y12 receptors on platelets .
Biochemical Pathways
It’s known that similar compounds, such as prasugrel, inhibit the aggregation of platelets , which could affect the coagulation cascade.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could influence its absorption and distribution in the body.
Result of Action
It’s known that similar compounds, such as prasugrel, reduce the aggregation of platelets , which could prevent thrombus formation.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as an intermediate in the synthesis of clopidogrel , a drug that inhibits platelet aggregation and is used to prevent blood clots . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the blood clotting process.
Cellular Effects
Given its role as an intermediate in the synthesis of clopidogrel , it may influence cell function by affecting platelet aggregation and blood clotting processes.
Molecular Mechanism
As an intermediate in the synthesis of clopidogrel , it may be involved in inhibiting the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby inhibiting platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then subjected to a cyclization reaction with ammonium acetate and formaldehyde to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Serves as an intermediate in the synthesis of antithrombotic agents like clopidogrel and prasugrel.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antithrombotic agent.
Prasugrel: A more potent thienopyridine prodrug compared to clopidogrel.
Ticlopidine: An older thienopyridine antiplatelet agent
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride is unique due to its specific structural features that allow for efficient synthesis of active metabolites with potent antithrombotic properties. Its ability to undergo various chemical transformations also makes it a versatile intermediate in pharmaceutical synthesis .
Properties
CAS No. |
1151904-84-5 |
|---|---|
Molecular Formula |
C₉H₁₂ClNO₂S |
Molecular Weight |
233.72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











